molecular formula C12H17NO5S B12623010 methanesulfonic acid;methyl 4-(1-aminocyclopropyl)benzoate CAS No. 1006037-04-2

methanesulfonic acid;methyl 4-(1-aminocyclopropyl)benzoate

Cat. No.: B12623010
CAS No.: 1006037-04-2
M. Wt: 287.33 g/mol
InChI Key: UTNGQFGMAUMZED-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid;methyl 4-(1-aminocyclopropyl)benzoate typically involves the esterification of 4-(1-aminocyclopropyl)benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The resulting ester is then reacted with methanesulfonic acid to form the final compound.

Industrial Production Methods

Industrial production of methanesulfonic acid involves the oxidation of dimethyl sulfide using oxygen or chlorine, followed by purification processes . The esterification process for methyl 4-(1-aminocyclopropyl)benzoate can be scaled up using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid;methyl 4-(1-aminocyclopropyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted benzoates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methanesulfonic acid;methyl 4-(1-aminocyclopropyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methanesulfonic acid;methyl 4-(1-aminocyclopropyl)benzoate involves its interaction with specific molecular targets and pathways. The methanesulfonic acid component acts as a strong acid catalyst, facilitating various chemical reactions. The methyl 4-(1-aminocyclopropyl)benzoate component can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonic acid;methyl 4-(1-aminocyclopropyl)benzoate is unique due to its combination of a strong acid and an ester derivative with a cyclopropyl group. This combination provides distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

1006037-04-2

Molecular Formula

C12H17NO5S

Molecular Weight

287.33 g/mol

IUPAC Name

methanesulfonic acid;methyl 4-(1-aminocyclopropyl)benzoate

InChI

InChI=1S/C11H13NO2.CH4O3S/c1-14-10(13)8-2-4-9(5-3-8)11(12)6-7-11;1-5(2,3)4/h2-5H,6-7,12H2,1H3;1H3,(H,2,3,4)

InChI Key

UTNGQFGMAUMZED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2(CC2)N.CS(=O)(=O)O

Origin of Product

United States

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